2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid
Description
2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid is a tetrazole-containing carboxylic acid derivative. The compound features a tetrazole ring substituted with a 2-methylphenyl group at the 1-position and a propanoic acid moiety at the 5-position.
Properties
IUPAC Name |
2-[1-(2-methylphenyl)tetrazol-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-7-5-3-4-6-9(7)15-10(12-13-14-15)8(2)11(16)17/h3-6,8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOOFNBVTHODIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of 2-Methylphenyl Group: The 2-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and anhydrous aluminum chloride as the catalyst.
Formation of Propanoic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the tetrazole ring, converting it to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrazole ring, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: Formation of 2-[1-(2-carboxyphenyl)tetrazol-5-yl]propanoic acid.
Reduction: Formation of 2-[1-(2-methylphenyl)tetrazol-5-yl]propylamine.
Substitution: Formation of various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. Studies have shown that derivatives of tetrazole can inhibit bacterial growth effectively. For example, 2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid has been evaluated for its antibacterial activity using agar diffusion methods, demonstrating potential efficacy against various bacterial strains.
Anti-inflammatory Properties
The anti-inflammatory effects of tetrazole-containing compounds are well-documented. The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in treating conditions characterized by inflammation.
Analgesic Effects
Preliminary studies suggest that this compound may possess analgesic properties, potentially providing relief from pain through mechanisms similar to those observed in other non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study 1: Biological Evaluation
A recent study evaluated the biological activities of various tetrazole derivatives, including this compound. The study utilized several assays to assess antioxidant potential, urease inhibition, and antihypertensive effects. Results indicated that this compound exhibited significant free radical scavenging activity and urease inhibition, suggesting its utility in managing conditions like peptic ulcers caused by Helicobacter pylori infections .
| Compound | Antioxidant Activity (IC50 µM) | Urease Inhibition (IC50 µM) |
|---|---|---|
| This compound | 0.28 ± 0.15 | 4.24 ± 0.13 |
| Standard (Thiourea) | 4.24 ± 0.13 | - |
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions between this compound and various enzyme targets relevant to its biological activities. These studies provide insights into how structural modifications could enhance potency against specific targets .
Mechanism of Action
The mechanism of action of 2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.
Pathways Involved: The compound can influence signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency : Tetrazole derivatives with aromatic substituents (e.g., 2-methylphenyl) are synthesized via condensation and cyclization, with yields varying by substituent position and auxiliary functional groups (e.g., imidazole in achieves 88% yield) .
- Bioactivity : The tetrazole ring’s metabolic stability and acidity (pKa ~4.9) make it superior to carboxylic acids in resisting enzymatic degradation, as seen in pharmaceutical impurities () .
- Structure-Activity Relationships : Substituent position (2- vs. 3-methylphenyl) significantly impacts steric interactions and solubility, influencing drug-receptor binding or pesticide selectivity .
Biological Activity
2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid, a derivative of tetrazole, has garnered attention in medicinal chemistry due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity, mechanisms of action, and research findings related to this compound.
- Molecular Formula : C11H12N4O2
- Molecular Weight : 232.24 g/mol
- Structure : The compound consists of a propanoic acid backbone linked to a tetrazole ring substituted by a 2-methylphenyl group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The tetrazole moiety can modulate the activity of these targets, thereby influencing biochemical pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, which is crucial in inflammatory processes .
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. In vitro studies demonstrated that these compounds can disrupt bacterial cell walls or inhibit essential enzymatic functions .
Anticancer Potential
The anticancer activity of tetrazole derivatives has been explored extensively. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, derivatives have been tested against mouse TLX5 lymphoma cells, revealing promising cytotoxicity profiles .
Anti-inflammatory Effects
Due to its potential COX-inhibitory action, this compound may also possess anti-inflammatory properties. By reducing the synthesis of pro-inflammatory mediators, it could alleviate conditions characterized by chronic inflammation .
Case Studies and Research Findings
Future Directions
Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects are essential for developing it as a viable therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
